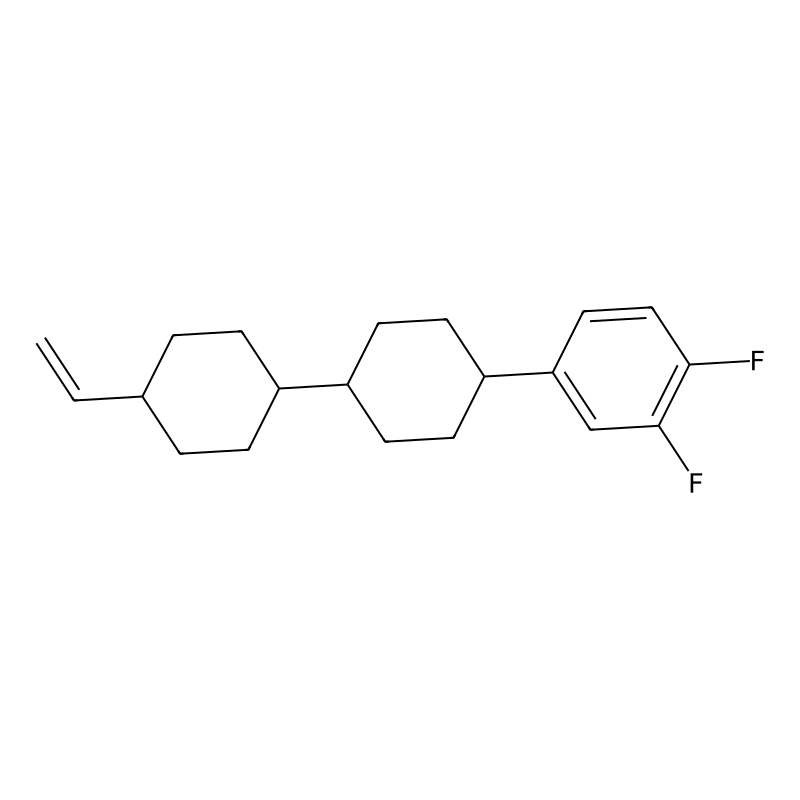

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) is a synthetic organic compound notable for its unique structure that includes a difluorophenyl group and a vinyl group attached to a bicyclohexane framework. This compound has the molecular formula and a molecular weight of approximately 304.42 g/mol. The compound is characterized by its trans configuration at both stereocenters, which contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Possible Areas of Research:

Based on the chemical structure, some potential areas of research for (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) could include:

- Organic synthesis: The compound may be of interest as a target molecule for the development of new synthetic methods or as a building block for more complex molecules.

- Material science: The combination of the difluorophenyl group and the bicyclohexane rings suggests potential for applications in liquid crystals or other functional materials. However, no current research specifically referencing this compound for this purpose is available.

- Medicinal chemistry: The presence of the vinyl group and the fluorinated phenyl ring might lead to investigation into its biological properties. However, there is no documented research on its medicinal applications.

Finding More Information:

- Scientific databases: Searching scientific databases like PubChem or SciFinder [American Chemical Society] (subscription required) may reveal recent publications or patents mentioning the compound.

- Chemical suppliers: Some chemical suppliers might have additional information about the compound's properties and potential applications listed on their product pages.

- Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

- Reduction: The compound can undergo reduction to yield saturated derivatives.

- Substitution Reactions: The difluorophenyl group is capable of participating in electrophilic or nucleophilic substitution reactions, enhancing its versatility in synthetic applications .

The synthesis of (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) generally involves several key steps:

- Starting Materials: The synthesis typically begins with readily available starting materials such as 3,4-difluorobenzene and cyclohexane derivatives.

- Formation of Vinyl Group: The introduction of the vinyl group can be achieved through various organic reactions like Friedel-Crafts alkylation or Heck coupling.

- Coupling Reaction: The difluorophenyl group is then coupled to the bicyclohexane structure using methods such as Suzuki coupling.

- Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve high purity .

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) serves as a valuable building block in organic synthesis for creating more complex molecules. Its unique structure allows it to be utilized in:

- Medicinal Chemistry: As a potential lead compound for drug development due to its unique binding properties.

- Material Science: In the synthesis of polymers or materials where cross-linking is desirable due to the presence of the vinyl group .

Interaction studies are crucial for understanding how (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) interacts with biological targets. These studies may involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays: Testing the biological activity of the compound in cellular or animal models to determine its efficacy and safety profile.

Such studies will help elucidate its potential therapeutic applications and inform further development processes .

Several compounds share structural similarities with (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane). Here are some notable examples:

| Compound Name | Structural Variation | Unique Features |

|---|---|---|

| (trans,trans)-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane) | Ethyl group instead of vinyl | Lacks polymerization capability |

| (trans,trans)-4-(3,4-Difluorophenyl)-4'-methyl-1,1'-bi(cyclohexane) | Methyl group instead of vinyl | Limited reactivity compared to vinyl |

| (trans,trans)-4-(3,4-Difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | Propyl group instead of vinyl | Similar reactivity but less versatile |

Uniqueness

The presence of the vinyl group in (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) distinguishes it from similar compounds. This vinyl functionality allows for unique

XLogP3

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]